1-Docosanoyl-sn-glycero-3-phosphocholine

Critical Micelle Concentration Surfactant Properties Lipid Self-Assembly

Procure 1-docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC, CAS 125146-65-8) as the non-interchangeable long-chain lysophosphatidylcholine calibrator for X-linked adrenoleukodystrophy (X-ALD) newborn screening. Its saturated C22:0 behenoyl chain delivers an ultralow critical micelle concentration (~6 µM) for stable micellar delivery and distinct chromatographic retention essential for resolving very-long-chain Lyso PC biomarkers (C20–C26). Substitution with shorter-chain homologs invalidates diagnostic ratios (26:0/22:0, 24:0/22:0) and reference intervals. Insist on lot-specific ≥99% purity (TLC) with full COA for assay validation, instrument calibration, and regulatory QC compliance.

Molecular Formula C30H62NO7P
Molecular Weight 579.8 g/mol
Cat. No. B8235794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Docosanoyl-sn-glycero-3-phosphocholine
Molecular FormulaC30H62NO7P
Molecular Weight579.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O
InChIInChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1
InChIKeyUIINDYGXBHJQHX-GDLZYMKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC): Key Properties and Procurement Considerations


1-Docosanoyl-sn-glycero-3-phosphocholine (CAS 125146-65-8), also known as 22:0 Lyso PC or PC(22:0/0:0), is a long-chain lysophosphatidylcholine (LPC) composed of a saturated 22-carbon behenoyl chain (C22:0) esterified to the sn-1 position of a glycerophosphocholine backbone [1]. As a single-chain amphiphile, it exhibits distinct physicochemical properties compared to its shorter-chain homologs, including enhanced hydrophobicity, reduced chain mobility, and a greater tendency for high-order packing . The compound is available from multiple suppliers as a high-purity (>99% by TLC) white powder, typically stored at −20°C and shipped on dry ice .

Why Generic Lyso-PC Substitution Fails: Chain-Length-Dependent Physicochemical and Biological Divergence


Within the lysophosphatidylcholine class, acyl chain length is the primary determinant of physicochemical behavior, including critical micelle concentration (CMC), membrane insertion kinetics, and molecular packing [1]. Shorter-chain homologs (e.g., C12:0, C16:0 Lyso PC) exhibit higher aqueous solubility, lower hydrophobicity, and faster membrane desorption rates, whereas longer-chain variants (C22:0 and above) promote rigid, ordered monolayers with significantly reduced chain mobility [2]. Furthermore, in clinical diagnostic applications, specific Lyso PC species (C20:0, C22:0, C24:0, C26:0) serve as distinct biomarkers for peroxisomal disorders; substituting one chain length for another would invalidate established reference intervals and diagnostic thresholds [3]. The following quantitative evidence demonstrates precisely why 1-docosanoyl-sn-glycero-3-phosphocholine cannot be interchanged with alternative chain-length LPCs.

Quantitative Differentiation of 1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC) from Shorter-Chain Lyso-PC Homologs


Chain-Length-Dependent Critical Micelle Concentration (CMC): 22:0 Lyso PC vs. 12:0 Lyso PC

The critical micelle concentration (CMC) of 1-docosanoyl-sn-glycero-3-phosphocholine is substantially lower than that of shorter-chain Lyso PC homologs, reflecting its increased hydrophobicity and stronger driving force for micellization [1]. While the CMC for 12:0 Lyso PC is reported in the range of 0.4–0.9 mM, the CMC for 22:0 Lyso PC is approximately 0.006 mM (~6 µM), a reduction of over 65-fold [2]. This difference is directly attributable to the extended 22-carbon saturated acyl chain, which increases the hydrophobic contribution to micelle formation and reduces aqueous solubility .

Critical Micelle Concentration Surfactant Properties Lipid Self-Assembly

Molecular Area and Monolayer Packing Density: 22:0 Lyso PC vs. Shorter-Chain Lyso-PCs

In Langmuir monolayer studies, 1-docosanoyl-sn-glycero-3-phosphocholine exhibits a larger limiting molecular area and a more condensed packing state at high surface pressures compared to shorter-chain Lyso PC homologs [1]. For a series of saturated Lyso PCs (C14:0 to C22:0), the limiting molecular area increases with acyl chain length: 14:0 Lyso PC occupies approximately 42 Ų, 16:0 Lyso PC occupies 45 Ų, 18:0 Lyso PC occupies 48 Ų, and 22:0 Lyso PC occupies approximately 55 Ų at 30 mN/m surface pressure [2]. The increased molecular area of 22:0 Lyso PC reflects the greater steric demands of the extended all-trans behenoyl chain and stronger chain-chain van der Waals interactions in the condensed monolayer .

Langmuir Monolayer Molecular Packing Surface Pressure-Area Isotherm

Subtransition Behavior of Diacyl C22:0 Phosphatidylcholine: Distinct Two-Step Process Absent in Shorter-Chain Diacyl PCs

The diacyl analog of the target compound, 1,2-dibehenoyl-sn-glycero-3-phosphocholine (DBPC, C22:0/C22:0), exhibits a unique subtransition behavior that distinguishes it from shorter-chain saturated diacyl phosphatidylcholines such as DPPC (C16:0/C16:0) and DSPC (C18:0/C18:0) [1]. In multilamellar vesicles, DPPC and DSPC require prolonged low-temperature annealing (≥72 h at ~0°C) to manifest a subtransition during heating only [2]. In contrast, DBPC displays a subtransition not only upon heating but also during the subsequent cooling run under ambient atmospheric pressure without any special conditioning [3]. X-ray scattering analysis revealed that this subtransition occurs via a two-step process: orthorhombic ↔ quasi-orthorhombic ↔ quasi-hexagonal chain packing symmetry changes, a behavior that under normal pressure is observed only for DBPC (Cn=22) and not for DPPC (Cn=16) or DSPC (Cn=18) [4].

Phase Transition Differential Scanning Calorimetry Lipid Bilayer Thermodynamics

Diagnostic Specificity in X-ALD Newborn Screening: 22:0 Lyso PC as a Distinct Biomarker with Established Reference Intervals

1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC) is explicitly specified as one of a panel of very-long-chain lysophosphatidylcholines used in tandem mass spectrometry-based newborn screening for X-linked adrenoleukodystrophy (X-ALD) and other peroxisomal disorders . In a 2022 study establishing age- and gender-specific reference intervals, the median concentration of 22:0 Lyso PC in dried blood spots from healthy newborns (0–28 days) was 0.038 µmol/L (IQR: 0.029–0.051 µmol/L) [1]. In contrast, the diagnostic ratio 26:0/22:0 Lyso PC is a critical discriminator for X-ALD; affected individuals exhibit markedly elevated 26:0 Lyso PC levels with 22:0 Lyso PC serving as a stable denominator in the ratio [2]. Substituting a shorter-chain Lyso PC (e.g., 16:0 or 18:0) would completely invalidate the established reference intervals and diagnostic algorithms, as these species are not elevated in X-ALD and would not reflect the pathognomonic accumulation of very-long-chain fatty acids [3].

Newborn Screening X-Linked Adrenoleukodystrophy LC-MS/MS Biomarker

Procurement-Driven Application Scenarios for 1-Docosanoyl-sn-glycero-3-phosphocholine (22:0 Lyso PC)


Calibration Standard for X-ALD and Peroxisomal Disorder Newborn Screening by LC-MS/MS

Clinical and public health laboratories implementing or maintaining tandem mass spectrometry-based newborn screening for X-linked adrenoleukodystrophy require 1-docosanoyl-sn-glycero-3-phosphocholine as an authentic calibration standard for the 22:0 Lyso PC analyte. As established in Section 3, 22:0 Lyso PC is one of the four critical Lyso PC species (20:0, 22:0, 24:0, 26:0) measured in this panel, with defined reference intervals for neonatal dried blood spots [1]. The compound is also used to calculate diagnostic ratios (26:0/22:0 and 24:0/22:0) that distinguish affected infants from healthy controls. Procurement of high-purity 22:0 Lyso PC (≥99% by TLC) from a reliable supplier with lot-specific certificates of analysis is essential for assay validation, instrument calibration, and ongoing quality control in accredited clinical laboratories .

Model Membrane Studies Requiring Defined Long-Chain Lysolipid Components

Researchers investigating membrane biophysics, lipid-protein interactions, or hydrophobic mismatch phenomena utilize 1-docosanoyl-sn-glycero-3-phosphocholine as a defined long-chain lysolipid component. The evidence in Section 3 demonstrates that the C22:0 acyl chain confers distinct physicochemical properties—including a 65-fold lower CMC compared to 12:0 Lyso PC and a 22–31% larger limiting molecular area than C14–C18 homologs—that cannot be replicated by shorter-chain alternatives [2]. Additionally, the class-level inference from the diacyl analog DBPC shows that C22:0-containing lipids exhibit unique subtransition behavior not observed in DPPC or DSPC [3]. For studies examining how acyl chain length modulates membrane fluidity, curvature stress, or protein insertion, procurement of the specific 22:0 Lyso PC is required to generate reproducible and interpretable data.

Development of Stable Micellar Drug Delivery Systems for Hydrophobic Payloads

Formulation scientists developing micelle-based delivery systems for hydrophobic therapeutics can leverage the exceptionally low critical micelle concentration (~6 µM) of 1-docosanoyl-sn-glycero-3-phosphocholine to achieve stable micellization at reduced lipid concentrations [4]. This property, derived from the extended 22-carbon saturated acyl chain, enables the formation of robust micellar structures that resist dilution-induced disassembly and exhibit reduced monomer exchange rates compared to shorter-chain Lyso PCs . The combination of strong hydrophobicity and zwitterionic choline headgroup hydration makes 22:0 Lyso PC particularly suitable for encapsulating lipophilic drug candidates while maintaining colloidal stability and biocompatibility.

Lipidomics Internal Standard and Retention Time Marker for Very-Long-Chain Lyso-PC Analysis

In untargeted or targeted lipidomics workflows employing reversed-phase liquid chromatography coupled to high-resolution mass spectrometry, 1-docosanoyl-sn-glycero-3-phosphocholine serves as both an internal standard and a retention time marker for the very-long-chain Lyso PC (C20–C26) elution window. Its well-characterized fragmentation pattern (m/z 580.4 → 184.1 for the phosphocholine headgroup) and predictable chromatographic behavior enable accurate quantification and peak alignment across sample batches . As documented in published lipid extraction and analysis protocols, 22:0 Lyso PC is routinely included alongside 20:0, 24:0, and 26:0 Lyso PC standards to bracket the elution range of endogenous very-long-chain lysophosphatidylcholines in biological matrices .

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